3-amino-N,N-diethylbenzenesulfonamide
Overview
Description
3-amino-N,N-diethylbenzenesulfonamide is a chemical compound synthesized from specific precursors through a series of chemical reactions. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in various chemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of similar benzenesulfonamides typically involves several steps starting from primary amines or nitro compounds. For example, 3-Amino-4-aminomethylbenzenesulfonate was synthesized from o-nitrotoluene by sulfonation, photochloration, Hoffmann amination, and hydrazine hydrate reduction (Jiang Du-xiao, 2005). Similarly, a general strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides involves direct N-alkylation of aminobenzenesulfonamides with alcohols (Lei Lu et al., 2015).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often studied using experimental and computational methods. For instance, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide was analyzed using DFT/B3LYP functional with the 6-311G(d,p) basis set, revealing insights into its electronic structure and molecular geometry (C. Alaşalvar et al., 2018).
Chemical Reactions and Properties
Benzenesulfonamides can participate in various chemical reactions. For example, bis(3-aminobenzenesulfonato-N)-diaqua-bis(N,N’-dimethylformamide-O)-copper(II) involves the reaction of 3-aminobenzenesulfonic acid with Cu(NO3)2·2.5H2O in H2O/DMF, forming a complex with interesting properties (S. Hazra & A. Karmakar, 2023).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application. The different crystalline forms of sulfapyridine, a similar compound, show diverse physical properties, indicating the importance of molecular conformation (I. Bar & J. Bernstein, 1985).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with other molecules, are influenced by their molecular structure. For instance, the study of 2,4-dinitrobenzenesulfonamides illustrates their versatility in preparing secondary amines and protecting amines, highlighting the chemical adaptability of the sulfonamide group (T. Fukuyama et al., 1997).
Scientific Research Applications
Antitumor Applications : Certain sulfonamide compounds have shown promise in antitumor therapy. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been identified as potent cell cycle inhibitors and have progressed to clinical trials (Owa et al., 2002).
Synthesis of Complex Molecules : A methodology for the direct synthesis of amino-(N-alkyl)benzenesulfonamides via direct N-alkylation of aminobenzenesulfonamides with alcohols has been developed. This technique has potential in recognizing different types of amino groups in complex molecular syntheses (Lu et al., 2015).
Anti-HIV Activity : N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have been synthesized as potential anti-HIV agents. Some of these compounds showed promising in vitro anti-HIV-1 activity (Brzozowski & Sa̧czewski, 2007).
Photodynamic Therapy for Cancer Treatment : New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized. These compounds, with their high singlet oxygen quantum yield, show potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Cytotoxic Activity : A series of 3-aminobenzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and cytotoxic activities. Some compounds exhibited significant activity against various pathogens and cancer cell lines (Qandil et al., 2010).
Mechanism of Action
While the specific mechanism of action for 3-amino-N,N-diethylbenzenesulfonamide is not provided, sulfonamides generally act as antimicrobial agents. They inhibit the synthesis of folic acid in bacteria, which is essential for the synthesis of nucleic acids and the growth and multiplication of bacteria .
Safety and Hazards
The safety information available indicates that 3-amino-N,N-diethylbenzenesulfonamide may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-amino-N,N-diethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWWPIIRKWDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387993 | |
Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-diethylbenzenesulfonamide | |
CAS RN |
10372-41-5 | |
Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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